[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Anti-inflammatory Structure-Activity Relationship NSAID

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553639-01-3) is a synthetic thiazoleacetic acid derivative with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol. It is commercially available from multiple vendors, typically at 95–97% purity.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 553639-01-3
Cat. No. B2738790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
CAS553639-01-3
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
InChIInChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
InChIKeyLIKOPHODEWFSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553639-01-3)


[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553639-01-3) is a synthetic thiazoleacetic acid derivative with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol . It is commercially available from multiple vendors, typically at 95–97% purity . Structurally, the compound belongs to the 2,4-diarylthiazole-5-alkanoic acid family, a class historically associated with non-steroidal anti-inflammatory drug (NSAID) development as evidenced by early patents on aryl-thiazolyl-acetic acid derivatives [1]. However, no peer-reviewed biological activity data or quantitative structure-activity relationship (SAR) studies specific to this compound have been identified in publicly accessible scientific literature.

Why Generic Substitution of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Is Not Supported Without Empirical Data


Within the 2,4-diarylthiazole-5-alkanoic acid class, relatively minor structural modifications—such as substitution pattern on the phenyl rings or the nature of the alkanoic acid side chain—can produce substantial differences in pharmacological potency and selectivity [1]. For example, in the foundational anti-inflammatory series of 2,4-diphenylthiazol-5-ylacetic acids, para-substitution with chlorine increased relative anti-edema potency approximately 8-fold over the unsubstituted parent (relative potency: p-Cl = 5.0 vs. H = 0.6, with phenylbutazone = 1) [1]. The target compound bears a unique 2,4-dimethylphenyl substitution pattern at the 4-position and a methyl group at the 2-position, distinguishing it from both the unsubstituted parent and the p-chloro analog. Because no published SAR data exist to quantify how this specific substitution pattern affects potency, selectivity, or physicochemical properties, any assumption of functional interchangeability with related thiazoleacetic acids is scientifically unjustified .

Quantitative Differentiation Evidence for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553639-01-3)


Structural Differentiation from the 2,4-Diarylthiazole-5-acetic Acid Pharmacophore via Substitution Pattern

The target compound features a 2,4-dimethylphenyl substituent at the 4-position of the thiazole core and a methyl group at the 2-position . This substitution pattern is structurally distinct from the well-characterized anti-inflammatory compounds in the 2,4-diphenylthiazol-5-ylacetic acid series, where para-substitution with electron-withdrawing groups (e.g., Cl) conferred the highest potency [1]. The presence of electron-donating methyl substituents at the 2- and 4-positions is predicted to alter both electronic distribution and steric bulk relative to the established pharmacophore, potentially resulting in a different target engagement profile.

Anti-inflammatory Structure-Activity Relationship NSAID

Class-Level Anti-Inflammatory Potential: 2,4-Diarylthiazole-5-alkanoic Acid Scaffold Potency

Compounds within the 2,4-diarylthiazole-5-alkanoic acid class demonstrated oral anti-inflammatory activity in the rat carrageenin-induced hind-paw edema assay [1]. Selected analogs from this series achieved relative potencies of 5.0 (p-Cl derivative) and 2.0 (p-N(CH₃)₂ derivative) relative to phenylbutazone (potency = 1.0), with the unsubstituted parent showing a relative potency of 0.6 [1]. The target compound (CAS 553639-01-3) shares the core 2,4-diarylthiazole-5-acetic acid scaffold but has not been individually tested in this assay.

Anti-inflammatory Carrageenin-induced edema NSAID scaffold

Patent-Documented Synthetic Accessibility in the Aryl-thiazolyl-acetic Acid Chemical Space

The foundational US Patent US3538107A discloses general synthetic methods for aryl-thiazolyl-acetic acid derivatives, including compounds with alkyl-substituted phenyl rings at the 2- and 4-positions of the thiazole core [1]. While the patent does not specifically exemplify CAS 553639-01-3, it establishes the synthetic feasibility of this compound class via Hantzsch thiazole synthesis from thioamides and α-halo-β-ketoesters or related intermediates [2]. The target compound's commercial availability at 95–97% purity from multiple suppliers confirms that standard synthetic routes are viable for this specific substitution pattern .

Chemical synthesis Hantzsch thiazole synthesis Patent prior art

Research and Industrial Application Scenarios for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553639-01-3)


Exploratory Structure-Activity Relationship (SAR) Studies in the 2,4-Diarylthiazole-5-alkanoic Acid Series

This compound is most appropriately employed as a novel SAR probe to investigate the pharmacological impact of electron-donating dimethyl substitution in the 2,4-diarylthiazole-5-acetic acid scaffold. Because the anti-inflammatory potency of this class ranges from relative potency 0.3 to 5.0 (vs. phenylbutazone = 1.0) depending on aryl substitution, systematic testing of CAS 553639-01-3 would fill a key knowledge gap regarding methyl-substituted analogs [1]. Researchers designing COX or LOX inhibitor screening panels may include this compound alongside the established p-Cl analog (Fentiazac) to quantify substitution-dependent selectivity differences.

Medicinal Chemistry Hit-to-Lead Optimization Programs Targeting Inflammatory Pathways

The compound can serve as a starting point for hit-to-lead optimization in NSAID discovery programs. The foundational Nature publication demonstrated that 2,4-diarylthiazole-5-acetic acids exhibit anti-edema activity with reduced gastric toxicity relative to aspirin, phenylbutazone, and indomethacin in rat models [1]. Incorporating the 2,4-dimethylphenyl motif may further modulate the gastric safety profile, though this hypothesis requires empirical validation. Procurement of this compound for lead optimization is warranted only within programs that have established in-house screening capabilities for both efficacy (e.g., COX-1/COX-2 inhibition, carrageenin-induced edema) and toxicity endpoints.

Computational Chemistry and Docking Studies on Thiazole-Based NSAID Pharmacophores

The unique substitution pattern of CAS 553639-01-3 makes it a valuable test ligand for computational docking and molecular dynamics simulations aimed at understanding COX-1 vs. COX-2 selectivity determinants in the 2,4-diarylthiazole binding pocket. Given that thiazoleacetic acid derivatives have been explored as COX/LOX dual inhibitors, in silico comparison of this compound against co-crystallized ligands may guide synthetic prioritization before committing to wet-lab assays [1].

Analytical Reference Standard for Method Development in Thiazoleacetic Acid Analysis

The compound's commercial availability at defined purity (95–97%) and its well-characterized physicochemical properties (MW 261.34, predicted b.p. 434.4 ± 33.0 °C) support its use as an analytical reference standard for HPLC or LC-MS method development targeting thiazoleacetic acid derivatives in pharmaceutical research settings [1]. It may be used alongside Fentiazac (CAS 18046-21-4) as a structurally related but chromatographically distinguishable system suitability marker.

Quote Request

Request a Quote for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.